(S)-1-Boc-2-Ethylpiperazine

Übersicht

Beschreibung

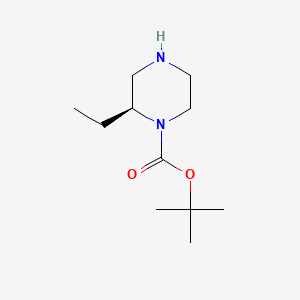

(S)-1-Boc-2-Ethylpiperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The this compound compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-2-Ethylpiperazine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available starting material, 2-ethyl-piperazine.

Protection of the Amine Group: The amine group of 2-ethyl-piperazine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 2-ethyl-piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).

Purification: The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired this compound product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 2-ethyl-piperazine are reacted with di-tert-butyl dicarbonate in the presence of a suitable base.

Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.

Purification and Isolation: The product is purified using industrial-scale techniques such as crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Boc-2-Ethylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Deprotection Reactions: The Boc group is typically removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-1-Boc-2-ethylpiperazine is a chemical compound with diverse applications in pharmaceutical development, organic synthesis, ligand design, and neuroscience research . It is known for its stability and versatility, making it a valuable building block in various chemical processes .

Applications

(2S)-1-Boc-2-ethylpiperazine

S-2-Ethyl-1-piperazinecarboxylic acid 1,1-dimethylethylester and is widely utilized in research .

Pharmaceutical Development

(2S)-1-Boc-2-ethylpiperazine serves as an intermediate in the synthesis of pharmaceutical agents, particularly drugs targeting neurological disorders . Piperazine-containing drugs have been approved by the FDA, with the piperazine moiety acting as a basic and hydrophilic group that optimizes pharmacokinetic properties, or as a scaffold that arranges pharmacophoric groups to interact with target macromolecules .

Organic Synthesis

This compound is frequently used as a versatile building block in organic synthesis, which allows chemists to efficiently create complex molecules . N-Boc heterocycles, including N-Boc piperazines, can undergo lithiation and trapping, which is useful in synthesizing various compounds .

Ligand Design

(2S)-1-Boc-2-ethylpiperazine is used in the design of ligands for metal catalysts, which enhances catalytic processes in organic reactions and can lead to more sustainable chemical manufacturing .

Neuroscience Research

The structural properties of (2S)-1-Boc-2-ethylpiperazine make it valuable in neuroscience research, especially in studying receptor interactions and drug efficacy .

C1s Inhibitors

Piperazine derivatives are explored in the creation of C1s inhibitors . For example, phenylpiperazine is considered an optimum moiety for effective C1s inhibition .

Hydrogels

Wirkmechanismus

The mechanism of action of (S)-1-Boc-2-Ethylpiperazine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to various biological effects. The Boc group serves as a protecting group, preventing unwanted reactions and allowing for selective modification of the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-1-Boc-2-ethyl-piperazine: The enantiomer of (S)-1-Boc-2-Ethylpiperazine, differing in the spatial arrangement of atoms.

1-Boc-piperazine: A similar compound lacking the ethyl group.

2-ethyl-piperazine: The non-Boc-protected form of the compound.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Biologische Aktivität

(S)-1-Boc-2-Ethylpiperazine is a chiral piperazine derivative notable for its potential biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, serves as a versatile scaffold for the development of novel drug candidates. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a piperazine ring substituted with an ethyl group at the second carbon. The Boc group enhances the compound's stability and solubility, making it particularly valuable in synthetic applications where control over stereochemistry is crucial .

The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes. The Boc group allows for selective reactions during synthesis, while the piperazine moiety facilitates binding to biological targets. Interaction studies indicate that this compound may act as a ligand, modulating receptor activity and influencing downstream signaling pathways .

Biological Activities

Research has demonstrated that piperazine derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that compounds related to piperazine can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic protein levels. For instance, certain derivatives have been reported to exhibit GI50 values in the nanomolar range against various human cancer cell lines .

- Neuropharmacological Effects : The structural features of this compound suggest potential applications in treating neurological disorders. Piperazine derivatives are known to interact with neurotransmitter receptors, which could lead to therapeutic benefits in conditions such as anxiety and depression.

Anticancer Studies

A notable study explored the anticancer properties of piperazine derivatives, including this compound. The research involved testing various compounds against multiple human cancer cell lines, revealing significant cytotoxic effects. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 0.8 | Apoptosis induction via Bcl-XL inhibition |

| Compound B | A549 (Lung) | 1.4 | Pro-survival pathway modulation |

| This compound | HT29 (Colorectal) | 2.0 | Induces cell cycle arrest |

The study indicated that this compound showed promising activity against colorectal adenocarcinoma cells with an IC50 value of 2.0 µM, suggesting its potential as a lead compound for further development .

Receptor Binding Studies

Another area of investigation focused on the binding affinity of this compound at various receptors. It was found that:

- Dopamine Receptors : The compound exhibited moderate binding affinity, indicating potential applications in treating disorders related to dopamine dysregulation.

- Serotonin Receptors : Enhanced binding was observed, which may contribute to its neuropharmacological effects.

These findings underscore the importance of structural modifications in enhancing biological activity and specificity .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCGRXDGXGUOTE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590521 | |

| Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325145-35-5 | |

| Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Ethylpiperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.